molecular formula C17H17N5O2 B2789848 1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879438-90-1

1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2789848
CAS RN: 879438-90-1
M. Wt: 323.356
InChI Key: INKBHYRGEPGOHA-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as TMI, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. TMI has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the replication of certain viruses. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound has also been shown to be stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on 1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the study of this compound in vivo, to better understand its pharmacokinetics and toxicity. In addition, further research is needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized through a multi-step process that involves the reaction of 2-amino-6-methylpurine with m-tolualdehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with methyl iodide and sodium hydride to form the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

properties

IUPAC Name

4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-9-6-5-7-12(8-9)21-10(2)11(3)22-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKBHYRGEPGOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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